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Compound of Interest

Compound Name: CDK8/19-IN-51

Cat. No.: B1192480

Get Quote

Executive Summary & Biological Context
CDK8/19-IN-51 (also identified in literature as Compound 51) is a potent, selective, and orally

bioavailable Type I inhibitor of the Mediator complex-associated kinases CDK8 and CDK19. It

represents a critical evolution in the chemical probe landscape, designed to overcome the

metabolic instability inherent in earlier scaffolds like CCT251545.

The Target: Mediator Kinase Module
CDK8 and its paralog CDK19 form the kinase module of the Mediator complex, a

transcriptional co-regulator essential for RNA Polymerase II activity.[1][2][3] Unlike cell-cycle

CDKs (e.g., CDK1/2), CDK8/19 regulate stress-response pathways and oncogenic signaling,

particularly the Wnt/

-catenin and STAT1 pathways.

Therapeutic Rationale: Dysregulation of CDK8 is implicated in colorectal cancer (CRC) and

acute myeloid leukemia (AML).
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Mechanism of Action: CDK8/19-IN-51 binds in the ATP-binding pocket (DMG-in

conformation), preventing the phosphorylation of the STAT1 transactivation domain (Ser727)

and suppressing Wnt-dependent transcription.

Pathway Visualization
The following diagram illustrates the regulatory role of CDK8/19 and the intervention point of

IN-51.
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Figure 1: Mechanism of Action. CDK8/19-IN-51 inhibits the kinase module, blocking STAT1

Ser727 phosphorylation and Wnt-driven transcription.
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Discovery Logic: Scaffold Morphing & SAR
The discovery of CDK8/19-IN-51 was driven by the need to improve the physicochemical

properties of the precursor molecule, CCT251545. While CCT251545 was potent, it suffered

from rapid metabolism by Aldehyde Oxidase (AO) and high efflux ratios.

The "Scaffold Hop" Strategy
Researchers utilized a scaffold morphing approach, transitioning from a 3,4,5-trisubstituted

pyridine (CCT251545) to a 1,6-naphthyridine core.[4]

Feature
Precursor
(CCT251545)

Lead (CDK8/19-IN-
51)

Rationale

Core Scaffold Pyridine 1,6-Naphthyridine
Increased rigidity and

novel IP space.

Metabolic Liability High (AO substrate) Low

The electron-deficient

pyridine was prone to

nucleophilic attack by

AO.

Blocking Group None at C-6 5-Amino group

Introduction of an

amino group at C5 of

the naphthyridine

blocks AO metabolism

sterically and

electronically.

Solubility Moderate High

The 3-

methoxyazetidine

amide improves

aqueous solubility and

lowers logD.

Structure-Activity Relationship (SAR) Data
The optimization focused on the R-groups at the 2- and 8-positions of the naphthyridine ring.
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Compound Core R1 (C8) R2 (C2)
CDK8 IC50
(nM)

CDK19 IC50
(nM)

CCT251545 Pyridine

4-(1-

methylpyrazol

-4-yl)phenyl

Cyclopropyla

mide
5.0 6.0

Intermediate

A

1,6-

Naphthyridine

4-(1-

methylpyrazol

-4-yl)phenyl

Methyl ester 12.0 14.0

IN-51
1,6-

Naphthyridine

4-(1-

methylpyrazol

-4-yl)phenyl

3-

methoxyazeti

dine

5.1 5.6

Chemical Synthesis Protocol
The synthesis of CDK8/19-IN-51 requires a convergent approach, building the 1,6-

naphthyridine core followed by late-stage functionalization.

Retrosynthetic Analysis
Disconnection 1: Amide bond formation at C2.

Disconnection 2: Suzuki-Miyaura coupling at C8 (Biaryl bond).

Disconnection 3: Formation of the 5-amino-1,6-naphthyridine core.

Step-by-Step Synthesis Workflow
The following protocol is based on the optimized route described in ACS Medicinal Chemistry

Letters (2017).

Step 1: Construction of the Naphthyridine Core
Reagents: 4-Amino-2-chloropyridine, Ethyl pyruvate, AlCl3.

Procedure: A Friedlander-type condensation or similar cyclization is utilized. 4-amino-2-

chloropyridine is reacted with ethyl pyruvate in the presence of a Lewis acid (AlCl3) to yield
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ethyl 5-hydroxy-1,6-naphthyridine-2-carboxylate.

Note: The hydroxy group at C5 is a handle for subsequent chlorination and amination.

Step 2: Chlorination and Amination (Blocking AO)
Reagents: POCl3 (Phosphorus oxychloride), then NH3/MeOH (Ammonia in methanol).

Procedure:

Reflux the 5-hydroxy intermediate with neat POCl3 to generate the 5-chloro derivative.

Perform Nucleophilic Aromatic Substitution (SnAr) using ammonia in methanol at elevated

temperature (sealed tube, 100°C) to install the 5-amino group.

Critical Checkpoint: This 5-amino group is the "shield" against Aldehyde Oxidase.

Step 3: Bromination/Activation at C8
Reagents: NBS (N-Bromosuccinimide), DMF.

Procedure: Selective bromination of the 5-amino-1,6-naphthyridine ester at the 8-position.

Yield: Typically 60-70%.

Step 4: Suzuki-Miyaura Coupling (C8 Functionalization)
Reagents: 1-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole,

Pd(dppf)Cl2, K2CO3, Dioxane/Water.

Procedure:

Degas the solvent mixture.

Add the boronate ester (the "tail" of the inhibitor) and the brominated naphthyridine core.

Heat to 90°C under N2 atmosphere for 4 hours.

Purify via flash chromatography.
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Step 5: Saponification and Amide Coupling (Final Step)
Reagents: LiOH (Saponification), then HATU, DIPEA, 3-methoxyazetidine hydrochloride.

Procedure:

Hydrolyze the ethyl ester using LiOH in THF/Water to obtain the carboxylic acid.

Activate the acid with HATU in DMF.

Add 3-methoxyazetidine hydrochloride and DIPEA.

Stir at Room Temperature for 2 hours.

Purification: Reverse-phase HPLC.

Final Product:CDK8/19-IN-51.

Synthesis Flowchart
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Figure 2: Synthetic route for CDK8/19-IN-51. The sequence highlights the introduction of the 5-

amino group prior to the key coupling steps.

Experimental Validation Protocols
A. In Vitro Kinase Assay (Lanthascreen)
To verify the potency of the synthesized compound, a FRET-based binding assay is standard.

Reagents: Recombinant CDK8/Cyclin C complex, Eu-anti-GST antibody, AlexaFluor 647-

labeled Tracer (e.g., Kinase Tracer 236).
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Setup: Mix CDK8 enzyme (5 nM final) with the antibody (2 nM) and tracer in kinase buffer

(50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

Inhibition: Add CDK8/19-IN-51 (serially diluted in DMSO) to the wells.

Incubation: 1 hour at Room Temperature.

Readout: Measure TR-FRET signal (Excitation 340 nm; Emission 665 nm/615 nm).

Analysis: Plot the emission ratio against log[Inhibitor] to determine IC50.

Expected Result: IC50 < 10 nM.[5][6][7]

B. Cellular Biomarker Assay (p-STAT1 S727)
This assay confirms target engagement in a cellular context (e.g., SW620 colorectal cancer

cells).

Cell Culture: Seed SW620 cells in 96-well plates.

Treatment: Treat cells with CDK8/19-IN-51 for 2–4 hours.

Stimulation: (Optional) Stimulate with IFN-gamma if basal p-STAT1 is low, though CDK8

regulates basal S727 in many CRC lines.

Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors.

Detection: Perform Western Blot or ELISA using an antibody specific for Phospho-STAT1

(Ser727).

Normalization: Normalize against Total STAT1 or GAPDH.

Validation: A dose-dependent decrease in p-STAT1 S727 without affecting Total STAT1

levels confirms specific CDK8 inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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